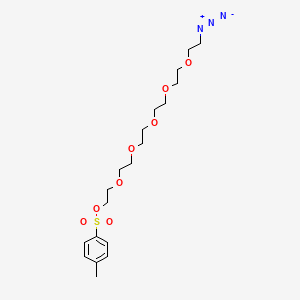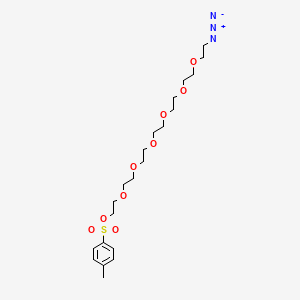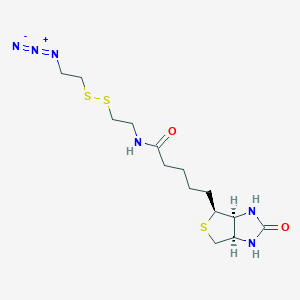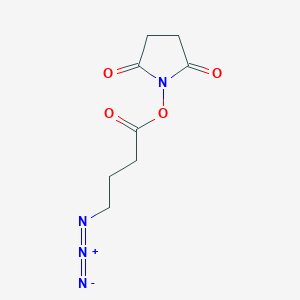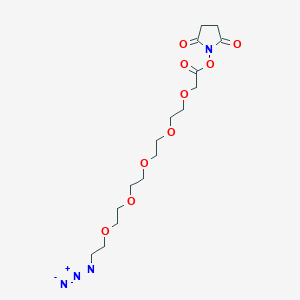
Azido-PEG5-CH2CO2-NHS
Overview
Description
Azido-PEG5-CH2CO2-NHS is a compound that serves as a polyethylene glycol (PEG)-based linker. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains an azide group and an N-hydroxysuccinimide (NHS) ester, which facilitate its use in click chemistry and protein labeling applications .
Mechanism of Action
Target of Action
Azido-PEG5-CH2CO2-NHS is primarily targeted towards the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The compound interacts with its targets through a two-step process. First, the NHS ester of this compound reacts with the primary amines (-NH2) of proteins or other amine-containing molecules, leading to the formation of stable amide bonds . Second, the azide group of the compound undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne, BCN, or DBCO groups . This reaction yields a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein degradation. The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can have various downstream effects, depending on the specific roles of the proteins in cellular processes .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with target molecules . This linkage enables the selective degradation of target proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the CuAAC reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments . .
Biochemical Analysis
Biochemical Properties
Azido-PEG5-CH2CO2-NHS is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This has a profound effect on various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a linker in PROTACs . The azide group in this compound reacts with molecules containing Alkyne groups to form a stable triazole linkage . This enables the formation of PROTACs, which can bind to target proteins and lead to their degradation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on its role in the PROTACs it helps form
Metabolic Pathways
As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Transport and Distribution
As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Subcellular Localization
As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG5-CH2CO2-NHS is synthesized through a series of chemical reactions that introduce the azide and NHS ester functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide.
NHS Ester Formation: The other end of the PEG chain is modified to introduce the NHS ester group, often through reactions with N-hydroxysuccinimide and a carboxylate-containing compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with sodium azide and N-hydroxysuccinimide under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and functionality.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN (bicyclo[6.1.0]nonyne).
Major Products Formed
Scientific Research Applications
Azido-PEG5-CH2CO2-NHS has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-CH2CO2-NHS: A shorter PEG linker with similar functional groups but different solubility and reactivity properties.
Azido-PEG8-CH2CO2-NHS: A longer PEG linker that provides greater flexibility and distance between conjugated molecules.
Uniqueness
Azido-PEG5-CH2CO2-NHS is unique due to its optimal PEG length, which balances solubility and flexibility, making it suitable for a wide range of applications in bioconjugation and drug development .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)

![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)



